

2-Amino-4'-chlorobenzophenone chemical properties

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Compound of Interest

Compound Name: 2-Amino-4'-chlorobenzophenone

Cat. No.: B151046

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An In-depth Technical Guide to the Chemical Properties of **2-Amino-4'-chlorobenzophenone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-4'-chlorobenzophenone**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations to support research and development activities.

Core Chemical Properties

2-Amino-4'-chlorobenzophenone, with the CAS number 2894-51-1, is a substituted benzophenone.^{[1][2]} Its chemical structure consists of a benzophenone core with an amino group at the 2-position of one phenyl ring and a chlorine atom at the 4'-position of the other phenyl ring.

Synonyms: (2-Aminophenyl)(4-chlorophenyl)methanone, 2-(4-Chlorobenzoyl)aniline^{[2][3]}

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₁₀ ClNO	[1][2]
Molecular Weight	231.68 g/mol	[1][2][3]
Melting Point	103 °C, 120 °C	[1][3]
Boiling Point	419.8 ± 30.0 °C (Predicted)	[1][3]
Density	1.274 ± 0.06 g/cm ³	[1][3]
Flash Point	207.7 °C	[3]
Vapor Pressure	2.96E-07 mmHg at 25°C	[3]
Refractive Index	1.636	[3]
LogP	3.9	[3]
Topological Polar Surface Area	43.1 Å ²	[3]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (400 MHz, CDCl ₃)	Spectral data available.	[4]
IR Spectroscopy	KBr disc, nujol mull spectra available.	[4]
Mass Spectrometry	Mass spectral data available.	[4]

Experimental Protocols

Synthesis of 2-Amino-4'-chlorobenzophenone

A common method for the synthesis of 2-aminobenzophenones is the Friedel-Crafts acylation. The following is a representative protocol.

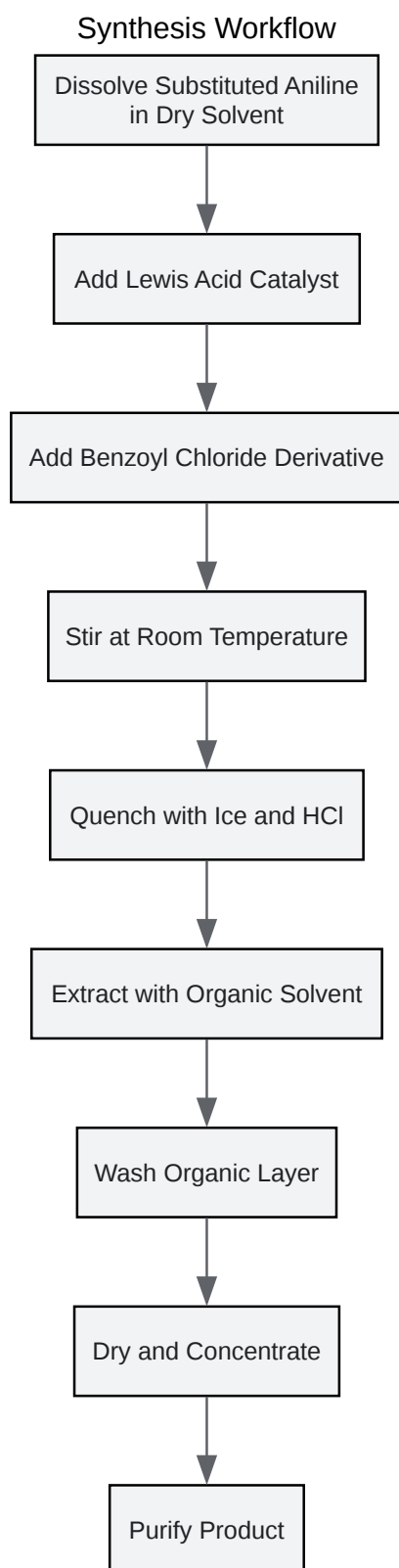
Materials:

- Substituted Aniline

- Benzoyl Chloride derivative
- Lewis Acid Catalyst (e.g., AlCl_3)
- Organic Solvent (e.g., Dichloromethane)
- Hydrochloric Acid
- Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate

Procedure:

- Dissolve the substituted aniline in a dry organic solvent under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise, maintaining the temperature below 5 °C.
- Add the benzoyl chloride derivative dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.



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Figure 1: General workflow for the synthesis of **2-Amino-4'-chlorobenzophenone**.

Purification by Recrystallization

Materials:

- Crude **2-Amino-4'-chlorobenzophenone**
- Ethanol (95%)
- Activated Carbon (optional)
- Ice Bath

Procedure:

- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
- If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
- Perform a hot gravity filtration to remove insoluble impurities and activated carbon.
- Allow the filtrate to cool slowly to room temperature to form crystals.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals in a desiccator or a vacuum oven.

Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of **2-Amino-4'-chlorobenzophenone**.^[2]

Instrumentation:

- HPLC system with a UV detector

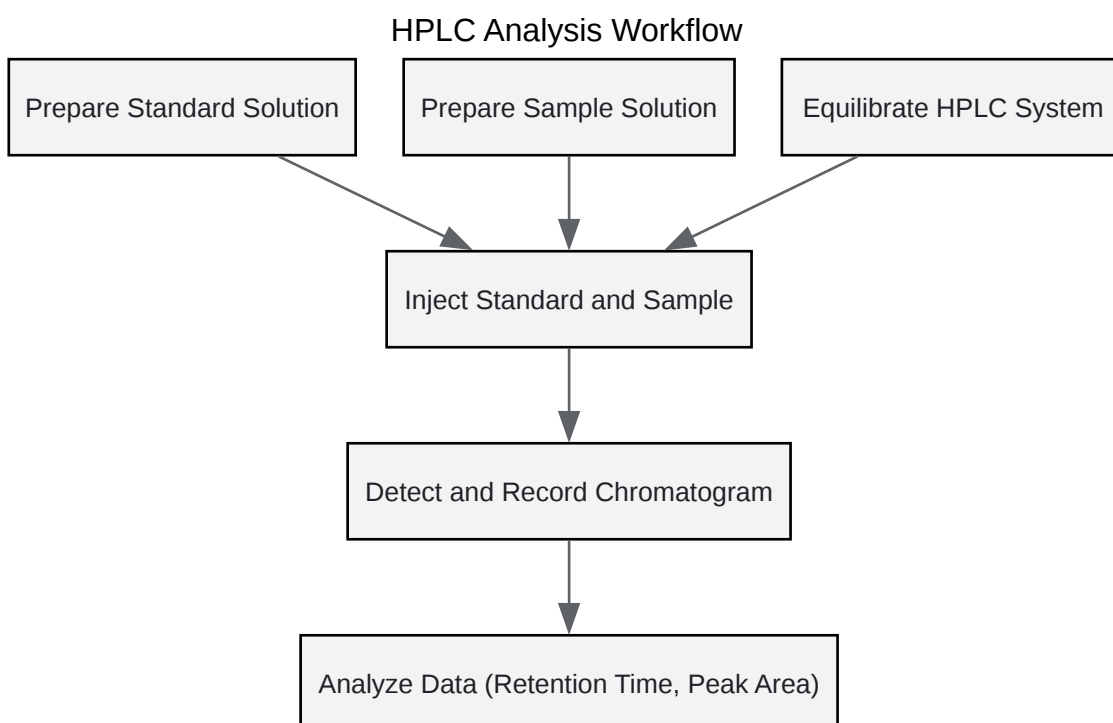
- C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.^[2]

Procedure:

- Prepare a standard solution of **2-Amino-4'-chlorobenzophenone** of known concentration in the mobile phase.
- Prepare the sample solution by dissolving the product in the mobile phase.
- Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength based on the UV absorbance maximum of the compound.
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the peak corresponding to **2-Amino-4'-chlorobenzophenone** by comparing the retention time and peak area with the standard.



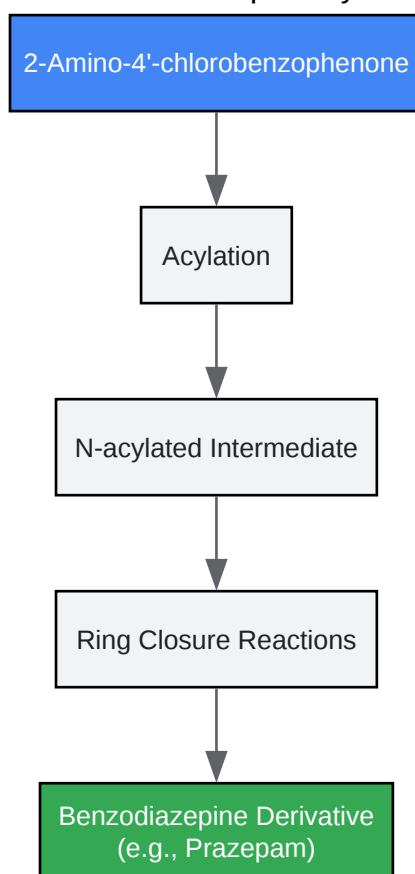
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Figure 2: General workflow for the HPLC analysis of **2-Amino-4'-chlorobenzophenone**.

Applications in Drug Development

2-Amino-4'-chlorobenzophenone is a crucial intermediate in the synthesis of several benzodiazepines, a class of psychoactive drugs. For instance, it is a precursor for the synthesis of prazepam. The synthesis involves the acylation of the amino group followed by a series of reactions to form the diazepine ring.

Role in Benzodiazepine Synthesis



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